REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:20])[N:10]([CH2:17][CH:18]=C)[CH:11](C)[CH2:12][CH2:13][CH:14]=[CH2:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(Cl)Cl.C=CC1C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Ru]Cl>[CH2:1]([O:8][C:9]([N:10]1[CH2:11][CH:12]=[CH:13][CH2:14][CH2:15][CH:17]1[CH3:18])=[O:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4.5|
|
Name
|
Allyl-(1-methyl-pent-4-enyl)-carbamic acid benzyl ester
|
Quantity
|
0.872 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(N(C(CCC=C)C)CC=C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
bis(tricyclohexylphosphine)benzylidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dichloride
|
Quantity
|
0.0108 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19 mg
|
Type
|
catalyst
|
Smiles
|
C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a stream of argon gas was bubbled into the reaction mixture for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for an additional 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
was chromatographed (silica gel, 5% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C(CCC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |